
C6 ceramide
Overview
Description
C6 ceramide (N-hexanoyl-D-erythro-sphingosine) is a short-chain synthetic ceramide with a six-carbon acyl chain. As a bioactive sphingolipid metabolite, it plays critical roles in regulating cellular processes such as apoptosis, proliferation, and autophagy. Unlike endogenous long-chain ceramides (e.g., C16-C24), this compound exhibits enhanced cell permeability, making it a valuable tool for studying ceramide signaling and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
C6-Ceramide can be synthesized through several methods. One common approach involves the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine. The sphinganine is subsequently acylated with hexanoyl-CoA to produce C6-Ceramide . This method requires specific reaction conditions, including the presence of enzymes such as serine palmitoyltransferase and ceramide synthase.
Industrial Production Methods
In industrial settings, C6-Ceramide can be produced using solvent-free formulations. For example, C6-Ceramide can be complexed with cholesteryl phosphocholine to create fluid bilayers, which enhance the bioavailability of the ceramide for cellular applications . This method is advantageous as it avoids the use of organic solvents, making it more environmentally friendly and efficient for large-scale production.
Chemical Reactions Analysis
Metabolism of C6 Ceramide in Cancer Cells
This compound is metabolized differently by various cancer cell lines, which include breast, prostate, pancreatic, colorectal, and leukemia cells . The metabolic pathways include:
- Conversion to C6-Sphingomyelin (C6-SM) At low doses, cancer cells like MDA-MB-231 primarily convert C6-ceramide to C6-SM .
- Conversion to C6-Glucosylceramide (C6-GC) At high doses, MDA-MB-231 cells primarily convert C6-ceramide to C6-GC .
- Hydrolysis Hydrolysis is a third route of C6-ceramide metabolism .
Tamoxifen, a P-glycoprotein antagonist, can inhibit the synthesis of C6-GC and C6-SM from C6-ceramide, enhancing apoptosis .
This compound and Cholesteryl Phosphocholine (CholPC) Complexation
C6-ceramide can form fluid bilayers when complexed with CholPC . This complexation increases the bioavailability of C6-ceramide to cells compared to C6-ceramide dissolved in dimethyl sulfoxide (DMSO) . C6-Cer/CholPC also permeated cell membranes and caused mitochondrial Ca2+ influx more efficiently than C6-Cer in DMSO .
This compound Nanoliposomes and the Warburg Effect
C6-ceramide, when encapsulated in nanoliposomes, selectively induces cell death in tumor models by targeting the glycolytic pathway . In chronic lymphocytic leukemia (CLL) cells, C6-ceramide nanoliposomes induce caspase 3/7-independent necrotic cell death and inhibit the RNA and protein expression of GAPDH, an enzyme in the glycolytic pathway .
This compound Interactions with Proteins
Affinity purification and LC-MS/MS have identified 97 unique proteins that interact with C6-ceramide in D6P2T Schwannoma cells . These proteins are involved in various cellular processes, including apoptosis, cell stress, cell cycle, cell differentiation, signaling, transcription, translation, protein biogenesis, metabolism, and transport .
C6 Pyridinium Ceramide and Pre-mRNA Splicing
C6 pyridinium ceramide (PyrCer), a water-soluble ceramide analog, influences alternative pre-mRNA splicing by inhibiting the dephosphorylation of splicing regulatory proteins . PyrCer treatment increases the phosphorylation of splicing factors and changes the alternative splicing patterns of exons that are short and dependent on splicing enhancers .
This compound and Curcumin
When this compound and curcumin are encapsulated together in liposomes, they show anti-tumor potential against osteosarcoma cell lines .
Impact on Cell Viability and Metabolism
Moderate to high concentrations of C2 ceramide caused reductions in cell viability, while this compound sharply reduced ATP content without corresponding cell death .
Miscellaneous reactions
The terminal alkyne group of this compound alkyne can be used in click chemistry reactions . C6 azidoceramide can be used to study T-cell responses . C6-ceramide can be used with acid ceramidase inhibitors to induce apoptosis in breast cancer . C6-ceramide can also be used to treat cutaneous T-cell lymphoma .
Scientific Research Applications
Antitumor Properties
C6 ceramide has been extensively studied for its potential as an antitumor agent. Its role in inducing apoptosis in cancer cells has been documented in several studies.
- Nanoliposome Formulation : A recent study developed a nanoliposome-loaded this compound (LipC6) to enhance its delivery and efficacy against liver tumors. This formulation improved cellular permeability and retention, facilitating the drug's clinical use. The study demonstrated that LipC6 not only exhibited tumoricidal effects but also activated antitumor immunity by modulating tumor-associated macrophages (TAMs) through reactive oxygen species (ROS) signaling, leading to the eradication of established tumors in mice models .
- Combination Therapies : this compound has been shown to enhance the efficacy of other therapeutic agents. For example, when combined with LfcinB in T-leukemia cells, this compound increased DNA fragmentation and apoptosis, suggesting a synergistic effect that warrants further exploration for treating T-cell-derived leukemias .
Enhanced Bioavailability and Delivery Systems
The hydrophobic nature of ceramides often limits their effectiveness due to poor solubility. Innovative delivery systems have been developed to improve the bioavailability of this compound.
- Cholesteryl Phosphocholine Complexation : Research demonstrated that complexing this compound with cholesteryl phosphocholine (CholPC) significantly enhanced its biological effects compared to traditional solvent-based delivery methods. This formulation improved cell membrane permeability and induced apoptosis more efficiently in cultured cells such as HeLa and rat thyroid FRTL-5 cells .
- Encapsulation with Curcumin : Another study explored the combined encapsulation of curcumin and this compound within bilayer systems, demonstrating enhanced antitumor activity against osteosarcoma cell lines. This approach highlights the potential of using this compound in combination therapies to improve therapeutic outcomes .
Case Studies and Clinical Applications
Several case studies provide insights into the practical applications of this compound in clinical settings.
- Hepatocellular Carcinoma (HCC) : In a preclinical model of HCC, LipC6 was shown to mitigate immunotolerance within the tumor microenvironment, enhancing immune responses against tumors. This finding supports the potential use of this compound formulations in clinical oncology .
- Breast Cancer Research : Investigations into triple-negative breast cancer (TNBC) have revealed that this compound enhances sensitivity to necroptotic cell death induced by certain treatments, indicating its potential role as an adjunctive therapy in aggressive cancer types .
Mechanism of Action
C6-Ceramide exerts its effects through several molecular targets and pathways:
Apoptosis: C6-Ceramide induces apoptosis by activating caspases and promoting mitochondrial membrane depolarization.
Intracellular Signaling: It interacts with effector proteins to regulate pathways such as the Akt pathway, leading to inhibition of cell proliferation and angiogenesis.
Membrane Dynamics: C6-Ceramide influences membrane fluidity and the formation of ceramide-enriched membrane platforms.
Comparison with Similar Compounds
Mechanisms of Action :
- Apoptosis Induction : In cutaneous T-cell lymphoma (CTCL), C6 ceramide induces apoptosis and necrosis by activating caspases (e.g., caspase-3/9) and downregulating anti-apoptotic proteins like Bcl-2 .
- Non-Apoptotic Pathways: In melanoma and breast cancer, it inhibits proliferation via protein phosphatase 1 (PP1)-mediated Akt-mTOR inactivation and JAK1/STAT3 pathway modulation .
- Metabolic Reprogramming : Enhances cisplatin sensitivity in ovarian cancer by suppressing Bcl-2 expression and promoting mitochondrial apoptosis .
Comparison with Similar Ceramides
Structural and Functional Differences
Mechanistic and Therapeutic Contrasts
C2 Ceramide
- Role : Induces differentiation in HL-60 leukemia cells at subthreshold doses of 1,25-(OH)₂D₃ .
- Limitations : Poor substrate for ceramide kinase (CERK), limiting its metabolic signaling .
C8 Ceramide
- Efficiency : Optimal substrate for CERK, facilitating sphingosine-1-phosphate (S1P) synthesis .
- Therapeutic Potential: Less studied in cancer but shows promise in metabolic disorders.
C16 Ceramide
- Endogenous Role: Key component of cell membranes; stabilizes lipid rafts and promotes pro-apoptotic signaling in stress responses .
- Delivery Challenges : Requires liposomal encapsulation for therapeutic use due to hydrophobicity .
Key Research Findings
Cancer-Type Specificity
Pathway Activation
- PP1 Activation: Liposomal C6 uniquely activates PP1 in melanoma, unlike C2 or C16 .
Clinical and Preclinical Insights
- Toxicity Profile : C6 causes minimal weight loss in vivo compared to chemotherapeutics like cisplatin .
Biological Activity
C6 ceramide, a short-chain sphingolipid metabolite, has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology, dermatology, and cellular signaling. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.
Overview of this compound
This compound (d18:1/6:0) is a synthetic analog of ceramide that is characterized by its six-carbon fatty acid chain. It is recognized for its ability to penetrate cell membranes easily, making it a valuable tool in both basic research and therapeutic applications. Its role in apoptosis, cell signaling, and as a potential therapeutic agent against various diseases has been extensively studied.
This compound exerts its biological effects through several mechanisms:
- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial function .
- Inhibition of Cell Proliferation : It inhibits the proliferation of cancer cells, particularly in cutaneous T-cell lymphoma (CTCL), where it significantly reduces cell viability .
- Angiogenesis Modulation : this compound affects angiogenic processes by altering the interactions between tumor cells and endothelial cells, potentially inhibiting tumor growth .
1. Cytotoxic Effects in Cancer Cells
This compound has demonstrated potent cytotoxic effects against several cancer types:
- Cutaneous T-cell Lymphoma (CTCL) : In a study involving CTCL cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. For instance, a concentration of 100 µM reduced viability by up to 91% after 24 hours .
Cell Line | Concentration (µM) | Viability Reduction (%) |
---|---|---|
MyLa | 25 | 67.3 |
MyLa | 100 | 91.4 |
HuT78 | 25 | 56.2 |
HuT78 | 100 | 89.9 |
- Chronic Lymphocytic Leukemia (CLL) : Encapsulation of this compound in nanoliposomes selectively induced necrotic cell death in CLL cells by targeting glycolytic pathways associated with the Warburg effect .
2. Effects on Normal Cells
Interestingly, normal keratinocytes exhibit a different response to this compound:
- Primary human keratinocytes showed reduced sensitivity to this compound compared to CTCL cells; they metabolized the compound more efficiently, which may explain their higher viability under treatment conditions .
Case Study 1: Treatment of CTCL
In a clinical study evaluating the effects of topical this compound on patients with mycosis fungoides and Sézary syndrome, researchers found that it induced significant apoptosis in malignant T-cells without adversely affecting surrounding healthy skin cells. This suggests potential for localized therapies targeting skin lymphomas .
Case Study 2: Nanoliposomal Formulation
A study demonstrated that nanoliposomal formulations of this compound not only enhanced bioavailability but also improved therapeutic efficacy against various tumors by inducing selective necrosis in cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which C6 ceramide induces apoptosis in cancer cells, and what experimental models validate these pathways?
this compound triggers apoptosis via activation of protein phosphatases (e.g., PP2A) and modulation of mitochondrial pathways. In Molt-4 leukemia cells, concentrations >15 μM induce apoptosis through caspase activation, while lower concentrations (10 μM) arrest the cell cycle at G0/G1 . Experimental validation often involves Annexin V assays for apoptosis detection and Western blotting for caspase-3/9 cleavage .
Q. How do researchers standardize this compound delivery in vitro to ensure reproducibility across studies?
this compound is typically dissolved in ethanol or DMSO (final solvent concentration ≤0.1%) and diluted in cell culture media. Dose-response curves (e.g., 5–25 μM) are established using MTT assays to determine IC50 values. Consistency requires controlling variables like serum content, which can sequester ceramides .
Q. What cellular models are most frequently used to study this compound’s bioactivity, and what limitations do they pose?
Common models include human melanoma (WM-115, A-375), breast cancer (MCF-7), and leukemia (Molt-4) cell lines. Limitations include variable ceramide metabolism across cell types and the lack of in vivo mimicry in monolayer cultures. Primary cells (e.g., human melanocytes) are used as non-cancerous controls .
Advanced Research Questions
Q. How do contradictory findings on this compound’s pro-survival vs. pro-apoptotic effects align with concentration-dependent mechanisms?
At low concentrations (≤10 μM), this compound activates MAPK pathways, promoting transient survival in stressed cells. Higher doses (>15 μM) overwhelm pro-survival signals, inducing apoptosis via PP2A-mediated dephosphorylation of AKT/mTOR. Studies using phospho-specific antibodies and kinase inhibitors (e.g., U0126 for MAPK) clarify these dual roles .
Q. What methodological strategies enhance this compound’s stability and bioavailability in vivo, and how do they impact experimental outcomes?
Liposomal encapsulation improves solubility and reduces enzymatic degradation. For example, liposomal this compound shows 3-fold higher uptake in melanoma xenografts compared to free C6, validated via LC-MS quantification. This method also minimizes hepatotoxicity, enabling systemic administration in murine models .
Q. How does this compound synergize with chemotherapeutics like doxorubicin, and what molecular pathways underlie this interaction?
this compound sensitizes cells to doxorubicin by inhibiting P-glycoprotein (via PP2A) and enhancing AMPK activation, which suppresses mTORC1. Synergy is quantified using Chou-Talalay combination indices, with Western blotting for p-AMPK and p-S6K1. Co-treatment reduces IC50 of doxorubicin by 40–60% in breast cancer models .
Q. What experimental approaches resolve discrepancies in this compound’s effects on non-cancerous vs. cancerous cells?
Comparative transcriptomics (RNA-seq) and lipidomics (LC-MS/MS) identify differential expression of ceramide-metabolizing enzymes (e.g., ceramide synthase vs. ceramidase). For instance, B10BR melanocytes exhibit higher ceramidase activity, hydrolyzing this compound before apoptosis induction, unlike melanoma cells .
Q. Methodological Guidance
- Dose Optimization : Pre-test serum-free conditions to avoid lipid interference .
- Controls : Include ceramide analogs (e.g., C2 ceramide) and inhibitors (e.g., PP2A inhibitor okadaic acid) to confirm specificity .
- Data Interpretation : Use pathway enrichment analysis (e.g., KEGG) to map ceramide-induced signaling networks from phosphoproteomics data .
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRJSFWNFTXXQC-QFWQFVLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924923 | |
Record name | N-Hexanoylsphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90924923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124753-97-5 | |
Record name | N-Hexanoylsphingosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124753975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hexanoylsphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90924923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-HEXANOYLSPHINGOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/038753E78J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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